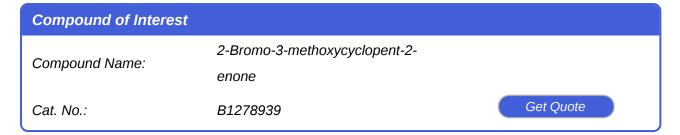


Spectroscopic Characterization of 2-Bromo-3-methoxycyclopent-2-enone: A Technical Guide

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for **2-Bromo-3-methoxycyclopent-2-enone**. As a potentially novel compound, direct experimental data is not readily available in public databases. Therefore, this document serves as a predictive and methodological resource, leveraging data from structurally analogous compounds to forecast the expected spectral characteristics. Detailed experimental protocols for acquiring the necessary spectroscopic data are also provided to facilitate the empirical validation of these predictions.

Predicted Spectroscopic Data

The following sections outline the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for **2-Bromo-3-methoxycyclopent-2-enone**. These predictions are based on the known spectral properties of related cyclopentenone derivatives.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the methoxy group protons and the two methylene groups of the cyclopentenone ring. The chemical shifts are influenced by the bromine atom and the electron-withdrawing carbonyl group.

Methoxy Protons (-OCH₃): A singlet is expected around δ 3.5 - 4.5 ppm.



- Methylene Protons (C4-H₂): A multiplet is anticipated in the range of δ 2.5 3.0 ppm.
- Methylene Protons (C5-H₂): A multiplet is expected around δ 2.0 2.5 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts for the key carbon atoms are as follows:

- Carbonyl Carbon (C=O): δ 190 205 ppm
- Vinylic Carbon with Bromine (C-Br): δ 110 125 ppm
- Vinylic Carbon with Methoxy (C-OCH₃): δ 160 175 ppm
- Methylene Carbon (C4): δ 30 40 ppm
- Methylene Carbon (C5): δ 25 35 ppm
- Methoxy Carbon (-OCH₃): δ 55 65 ppm

Predicted Infrared (IR) Spectrum

The IR spectrum is expected to show characteristic absorption bands for the α,β -unsaturated ketone and the C-O and C-Br bonds.[1][2]

- C=O Stretch (α , β -unsaturated ketone): A strong absorption band is expected in the region of 1685-1715 cm⁻¹.[1][3]
- C=C Stretch: A medium absorption band is anticipated around 1600-1650 cm⁻¹.
- C-O Stretch (enol ether): A strong band is expected in the range of 1200-1275 cm⁻¹.
- C-Br Stretch: A weak to medium absorption is expected in the region of 500-600 cm⁻¹.

Predicted Mass Spectrum

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a distinctive isotopic pattern for the



molecular ion and bromine-containing fragments will be observed (M+ and M+2 peaks in an approximate 1:1 ratio).[4]

- Molecular Ion (M⁺): m/z corresponding to the molecular weight of C₆H₇BrO.
- Isotopic Peak (M+2)+: An ion peak at m/z two units higher than the molecular ion, with nearly the same intensity.
- Key Fragments: Loss of a bromine radical (M-Br)⁺, loss of a methoxy radical (M-OCH₃)⁺, and loss of carbon monoxide (M-CO)⁺ are expected fragmentation pathways. Alpha cleavage, the breaking of the bond next to the carbonyl group, is also a common fragmentation pattern for ketones.[5]

Spectroscopic Data of Analogous Compounds

To support the predictions above, the following tables summarize the available spectroscopic data for structurally related compounds.

Table 1: ¹H NMR Data of Related Cyclopentenone Derivatives

Compound	Solvent	Chemical Shift (δ, ppm) and Multiplicity
2-Cyclopenten-1-one	CCl4	2.24 (m, 2H), 2.64 (m, 2H), 6.11 (m, 1H), 7.63 (m, 1H)[6]
3-Methylcyclopent-2-en-1-one	Not specified	Signals at 1.82, 2.30, and 5.73 ppm are noted.[7]

Table 2: 13C NMR Data of Related Cyclopentenone Derivatives

Compound	Solvent	Chemical Shift (δ, ppm)
2-Cyclopenten-1-one	CDCl₃	29.1, 34.2, 134.7, 165.2, 210.1[6]
Cyclopentanone	CDCl₃	23.4, 38.5, 220.9[8]
2-Bromo-cyclopent-2-enol	Not specified	Data available in NMRShiftDB.



Table 3: IR Data of Related Compounds

Compound	Functional Group	Characteristic Absorption (cm ⁻¹)	
Saturated Aliphatic Ketones	C=O	1715[1][3]	
α,β-Unsaturated Ketones	C=O	1666-1685[1][2]	

Table 4: Mass Spectrometry Data of Related Compounds

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragmentation Notes
2-Bromocyclopent-2- en-1-one	C₅H₅BrO	161.00[9]	Presence of bromine will lead to a characteristic M+ and M+2 isotopic pattern.
3-Bromocyclopent-2- en-1-one	C₅H₅BrO	161.00[10]	Similar to the 2-bromo isomer, an M+ and M+2 pattern is expected.
Cyclic Ketones	General	Tend to show a significant peak corresponding to the loss of C ₂ H ₄ , C ₂ H ₅ , and C ₂ H ₁ O fragments.	

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel compound such as **2-Bromo-3-methoxycyclopent-2-enone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in an NMR tube.[12] Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.
- ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.[14]
- Sample Preparation (KBr Pellet): For the KBr pellet method, grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[14]
- Background Spectrum: Collect a background spectrum of the empty instrument (or with a blank KBr pellet) to subtract atmospheric and instrumental interferences.[15][16]
- Sample Spectrum: Place the prepared sample in the instrument's sample holder and acquire the IR spectrum.
- Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.



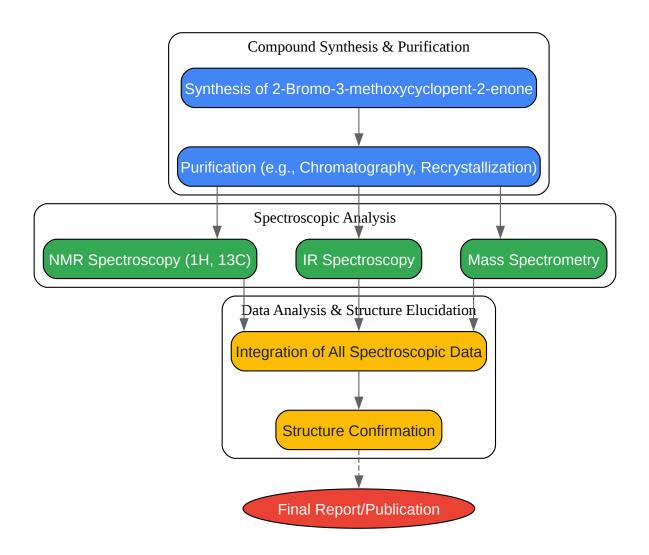
Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used for LC-MS.[17]
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify the fragmentation patterns to elucidate the structure of the compound.

Workflow for Spectroscopic Characterization

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized compound.





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